5-Phenylpentanal
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Phenylpentanal is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase
Biochemical Pathways
These pathways have downstream effects on protein synthesis and other cellular processes .
Result of Action
Given its target, it is likely that the compound influences the metabolism of aromatic amino acids and thereby affects protein synthesis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylpentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, benzenepentanal can be produced via the hydroformylation of styrene. This process involves the addition of a formyl group to the styrene molecule using a rhodium-based catalyst under high pressure and temperature conditions. The reaction yields benzenepentanal along with other by-products that can be separated through distillation.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpentanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-phenylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: 5-phenylpentanol.
Substitution: Various substituted benzenepentanal derivatives.
Scientific Research Applications
5-Phenylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Pentanal: An aliphatic aldehyde with the formula C5H10O, lacking the aromatic ring present in benzenepentanal.
Benzaldehyde: An aromatic aldehyde with the formula C7H6O, similar to benzenepentanal but with a shorter carbon chain.
Uniqueness: 5-Phenylpentanal’s uniqueness lies in its combination of an aromatic ring and a pentanal chain, which imparts distinct chemical properties and reactivity compared to its simpler counterparts like pentanal and benzaldehyde.
Properties
IUPAC Name |
5-phenylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOPSACFXSAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340137 | |
Record name | Benzenepentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36884-28-3 | |
Record name | Benzenepentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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